molecular formula C10H11NO3 B1642084 7-Nitro-3,4-dihydro-2H-benzo[b]oxepine

7-Nitro-3,4-dihydro-2H-benzo[b]oxepine

Cat. No.: B1642084
M. Wt: 193.2 g/mol
InChI Key: CTRKQLUPCBNDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-3,4-dihydro-2H-benzo[b]oxepine (CAS 127283-63-0) is a nitro-substituted benzoxepine derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. This compound features a seven-membered oxepine ring fused to a benzene ring, with a nitro group at the 7-position which is key for modulating its electronic properties and biological activity. The benzoxepine core is a recognized pharmacophore, and its derivatives are investigated for a range of biological activities. Recent studies highlight the role of benzooxepine-based structures as precursors to novel hybrid molecules, such as 1,2,3-triazolyl chalcones, which have demonstrated significant in vitro antimicrobial properties . These hybrids exhibit promising activity against strains like S. aureus and F. oxysporum , as well as antitubercular effects against the M. tuberculosis H37Rv strain . The nitro group on the scaffold also makes it a versatile building block for further chemical transformations, including hydrogenation or cross-coupling reactions, to generate diverse libraries of compounds for structure-activity relationship (SAR) studies . This product is intended for research purposes only. It is strictly for use in laboratory settings in vitro , and is not meant for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult all relevant safety data sheets prior to use and adhere to all local and national regulations for the safe handling and disposal of chemicals.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

7-nitro-2,3,4,5-tetrahydro-1-benzoxepine

InChI

InChI=1S/C10H11NO3/c12-11(13)9-4-5-10-8(7-9)3-1-2-6-14-10/h4-5,7H,1-3,6H2

InChI Key

CTRKQLUPCBNDCI-UHFFFAOYSA-N

SMILES

C1CCOC2=C(C1)C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CCOC2=C(C1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and biological activities of 7-Nitro-3,4-dihydro-2H-benzo[b]oxepine and its analogs:

Compound Name Core Structure Substituents Key Features Reported Activities References
7-Nitro-3,4-dihydro-2H-benzo[b]oxepine Benzo[b]oxepine 7-NO₂ Seven-membered oxepine ring fused to benzene; nitro group enhances electrophilicity Limited data; potential as a synthetic intermediate or scaffold for bioactive molecules
Dibenzo[b,f]oxepine derivatives Dibenzo[b,f]oxepine Variable (e.g., -OCH₃, -OH) Two benzene rings fused via a vinyl bridge and oxygen atom Anticancer, antipsychotic, anti-inflammatory, anti-epileptic, insecticidal
7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine Benzodioxepine 7-NO₂, 1,5-O₂ Additional oxygen atom in the dioxepine ring; nitro substitution Research use only; solubility and stability data available (e.g., CAS 78288-94-5)
7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Benzooxazine 7-CH₃, 3-Ph Six-membered oxazine ring with nitrogen and oxygen Intermediate in pharmaceutical synthesis; no direct bioactivity reported
7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine Benzothiazine 7-NO₂, S-atom Sulfur atom replaces oxygen in the thiazine ring Potential electronic modulation for binding; limited biological data

Key Findings and Contrasts

Ring Size and Heteroatoms :

  • The seven-membered oxepine ring in 7-nitro-benzo[b]oxepine offers conformational flexibility compared to the six-membered oxazine or thiazine rings. This flexibility may influence binding to enzymes or receptors .
  • Dibenzo[b,f]oxepines, with two fused benzene rings, exhibit broader pharmacological profiles (e.g., microtubule inhibition) due to extended π-conjugation and planar structures .

However, this may also reduce metabolic stability . Methyl or phenyl substituents (e.g., in benzooxazines) increase lipophilicity, which could enhance membrane permeability but reduce solubility .

Biological Activity: Dibenzo[b,f]oxepines are validated as multi-target agents, with compounds like Bauhiniastatins showing anticancer activity via tubulin polymerization inhibition .

Preparation Methods

General Reaction Framework

The rhodium(III)-catalyzed formal (5 + 2) cycloaddition of o-vinylphenols with alkynes represents a cornerstone method for benzoxepine synthesis. Using $$[\text{Cp}^*\text{RhCl}2]2$$ (2.5 mol%) and $$\text{Cu(OAc)}_2$$ (1.2 equiv) in dichloroethane at 80°C, this protocol enables the construction of the benzoxepine skeleton via C–H bond activation (Figure 1). The reaction proceeds through a rhodacyclic intermediate, followed by alkyne insertion and reductive elimination to yield the seven-membered ring.

Lewis Base-Catalyzed [4 + 3] Annulation

Reaction Design and Conditions

A novel [4 + 3] annulation strategy employs ortho-quinone methides (o-QMs) and Morita–Baylis–Hillman (MBH) carbonates under 1,4-diazabicyclo[2.2.2]octane (DABCO) catalysis. This method constructs benzoxepines with oxindole scaffolds at room temperature in dichloromethane, achieving yields of 80–95% and diastereomeric ratios >20:1.

Nitro Group Incorporation

Introducing a nitro group at the 7-position requires pre-functionalized o-QMs. For instance, 5-nitro-2-hydroxybenzaldehyde derivatives are condensed with MBH carbonates to generate nitro-substituted o-QMs, which undergo annulation to yield the target compound. This approach benefits from mild conditions and high stereocontrol, making it suitable for sensitive nitro groups.

Palladium-Mediated Reductive Mizoroki-Heck Cyclization

Cyclization Protocol

Palladium-catalyzed reductive coupling of 1-((3-bromobenzyl)oxy)-2-(phenylethynyl)benzene derivatives enables the synthesis of dibenzo[b,e]oxepines. Using $$\text{Pd(PPh}3)4$$ (5 mol%) and $$\text{HCOONa}$$ in aqueous DMF at 100°C, this method achieves regioselective cyclization with 65–78% yields.

Application to 7-Nitro Derivatives

Adapting this method for 7-nitro-3,4-dihydro-2H-benzo[b]oxepine requires a nitro-substituted alkyne precursor. For example, 3-nitro-2-(phenylethynyl)phenol derivatives undergo cyclization to form the nitrobenzoxepine core. Post-functionalization via hydrogenation or cross-coupling may further diversify the scaffold.

Williamson Ether Synthesis and Acid-Mediated Cyclization

Multi-Step Synthesis

A classical approach involves Williamson ether synthesis followed by acid-catalyzed cyclization. Ethyl 2-(chloromethyl)benzo[h]quinoline-3-carboxylate reacts with nitro-substituted phenols in the presence of $$\text{NaOEt/EtOH}$$, forming an intermediate ether. Subsequent treatment with Eaton’s reagent ($$7.7\% \ \text{P}2\text{O}5$$ in $$\text{CH}3\text{SO}3\text{H}$$) at 80°C induces cyclization, yielding the benzoxepine framework in 75–90% yield.

Advantages and Limitations

This method offers scalability and compatibility with electron-deficient aromatics. However, the harsh acidic conditions may limit its use for substrates prone to nitration or oxidation.

Iodine-Catalyzed Oxidative Coupling

Oxidative C–O Bond Formation

Iodine (10 mol%) catalyzes the oxidative coupling of 2-allylphenols with aldehydes in $$\text{DMSO}$$ at 120°C, forming 2,3-dihydrooxepines via C–O bond formation. Yields range from 60–80%, depending on the aldehyde’s electronic properties.

Nitration Strategy

Post-synthetic nitration using $$\text{HNO}3/\text{H}2\text{SO}_4$$ introduces the nitro group at the 7-position. Regioselectivity is controlled by the electron-donating effect of the oxepine oxygen, directing nitration meta to the ether linkage.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Conditions Yield Key Advantages
Rhodium(III) Cycloaddition $$[\text{Cp}^*\text{RhCl}2]2$$, $$\text{Cu(OAc)}_2$$ 80°C, DCE 70–85% Atom-economical, direct C–H activation
DABCO-Catalyzed Annulation DABCO RT, $$\text{CH}2\text{Cl}2$$ 80–95% Mild conditions, high stereoselectivity
Palladium Reductive Coupling $$\text{Pd(PPh}3)4$$, $$\text{HCOONa}$$ 100°C, aqueous DMF 65–78% Regioselective, versatile substrate scope
Williamson-Eaton Cyclization Eaton’s reagent 80°C, acidic conditions 75–90% Scalable, robust for electron-deficient rings
Iodine Oxidative Coupling $$\text{I}_2$$ 120°C, $$\text{DMSO}$$ 60–80% Metal-free, cost-effective

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-nitro-3,4-dihydro-2H-benzo[b]oxepine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of benzoxepine derivatives often involves cyclization reactions or functionalization of pre-existing scaffolds. For example, dibenzo[b,f]oxepines are synthesized via Lewis acid-catalyzed reactions between aldehydes and oxepine precursors . To optimize yields for 7-nitro derivatives:

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃, BF₃·Et₂O) and Brønsted acids (e.g., H₂SO₄) to enhance electrophilic aromatic nitration.
  • Temperature Control : Perform reactions under reflux (e.g., 80–100°C) to balance reactivity and byproduct formation.
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the nitro-substituted product.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 7-nitro-3,4-dihydro-2H-benzo[b]oxepine?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxepine ring structure and nitro group placement (e.g., aromatic proton splitting patterns and nitro-group deshielding effects).
  • HPLC-MS : Validate purity and molecular weight, especially for nitro-containing intermediates prone to degradation .
  • IR Spectroscopy : Identify characteristic NO₂ stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. What safety protocols should be prioritized when handling nitro-substituted benzoxepines?

  • Methodological Answer :

  • Toxicological Precautions : Assume nitro compounds may exhibit mutagenicity or sensitization. Use fume hoods, nitrile gloves, and lab coats.
  • Storage : Store in amber vials at –20°C to prevent photodegradation.
  • Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal .

Advanced Research Questions

Q. How can structural modifications of 7-nitro-3,4-dihydro-2H-benzo[b]oxepine enhance its biological activity?

  • Methodological Answer :

  • Functional Group Addition : Introduce electron-withdrawing groups (e.g., halogens) at the 3-position to modulate electron density and binding affinity to biological targets .
  • Hybrid Scaffolds : Combine with fluoroazobenzenes to create photoswitchable derivatives, enabling light-controlled activity in vitro (e.g., UV/Vis irradiation toggles cis/trans configurations) .
  • In Silico Modeling : Use docking studies (AutoDock Vina) to predict interactions with receptors like serotonin transporters or kinases .

Q. What strategies resolve contradictions in reported biological activities of nitrobenzoxepine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variability sources.
  • Selective Functionalization : Synthesize analogs with isolated substituents (e.g., nitro vs. methoxy groups) to isolate contributions to activity .
  • Dose-Response Validation : Replicate conflicting studies using standardized OECD guidelines to minimize experimental bias .

Q. Can 7-nitro-3,4-dihydro-2H-benzo[b]oxepine be integrated into macrocyclic host-guest systems for drug delivery?

  • Methodological Answer :

  • Macrocycle Design : Use Suzuki coupling to attach the benzoxepine scaffold to biphen[n]arene macrocycles, leveraging π-π stacking for guest encapsulation .
  • Loading Efficiency : Test drug inclusion (e.g., doxorubicin) via fluorescence quenching assays and release kinetics under physiological pH .

Q. How does the nitro group influence the electrochemical properties of benzoxepine derivatives?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure reduction potentials in aprotic solvents (e.g., DMF) to assess nitro-group redox activity.
  • DFT Calculations : Map HOMO-LUMO gaps to correlate electronic effects with catalytic or antioxidant behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.